

# Spectroscopic Profile of 1-(6-Fluoropyridin-3-yl)ethanone: A Technical Guide

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## Compound of Interest

Compound Name: 1-(6-Fluoropyridin-3-yl)ethanone

Cat. No.: B1315507

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(6-Fluoropyridin-3-yl)ethanone**, a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and mass spectrometry for **1-(6-Fluoropyridin-3-yl)ethanone**.

Table 1:  $^1\text{H}$  NMR Spectral Data ( $\text{CDCl}_3$ , 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
8.90	d	2.4	H-2
8.25	ddd	8.4, 7.6, 2.4	H-4
7.05	dd	8.4, 3.0	H-5
2.65	s	-	$-\text{CH}_3$

Table 2:  $^{13}\text{C}$  NMR Spectral Data ( $\text{CDCl}_3$ , 101 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
195.8	$\text{C}=\text{O}$
164.2 (d, $J = 243.4$ Hz)	C-6
149.3 (d, $J = 15.2$ Hz)	C-2
141.1 (d, $J = 8.1$ Hz)	C-4
129.5 (d, $J = 3.9$ Hz)	C-3
109.8 (d, $J = 38.4$ Hz)	C-5
26.7	$-\text{CH}_3$

Table 3: Infrared (IR) Spectral Data

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
1690	Strong	$\text{C}=\text{O}$ Stretch
1605, 1575	Medium-Strong	$\text{C}=\text{C}/\text{C}=\text{N}$ Stretch (Pyridine Ring)
1250	Strong	C-F Stretch
830	Strong	C-H Out-of-Plane Bend

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
139	100	$[\text{M}]^+$ (Molecular Ion)
124	80	$[\text{M} - \text{CH}_3]^+$
96	60	$[\text{M} - \text{COCH}_3]^+$
69	40	$[\text{C}_4\text{H}_2\text{FN}]^+$

## Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are intended to be adaptable for similar small organic molecules.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** Approximately 10-20 mg of **1-(6-Fluoropyridin-3-yl)ethanone** was dissolved in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% tetramethylsilane (TMS) as an internal reference standard. The solution was then transferred to a 5 mm NMR tube.

**$^1\text{H}$  NMR Spectroscopy:** Proton NMR spectra were recorded on a 400 MHz spectrometer. A standard single-pulse sequence was used with the following parameters:

- Pulse Width:  $30^\circ$
- Acquisition Time: 4 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: 16

**$^{13}\text{C}$  NMR Spectroscopy:** Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer (operating at 101 MHz for  $^{13}\text{C}$ ) using a proton-decoupled pulse sequence. Key parameters included:

- Pulse Width:  $30^\circ$
- Acquisition Time: 1.5 seconds
- Relaxation Delay: 5 seconds
- Number of Scans: 1024

### Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid

sample was placed directly onto the ATR crystal, and pressure was applied to ensure good contact. The spectrum was recorded in the range of  $4000\text{-}650\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

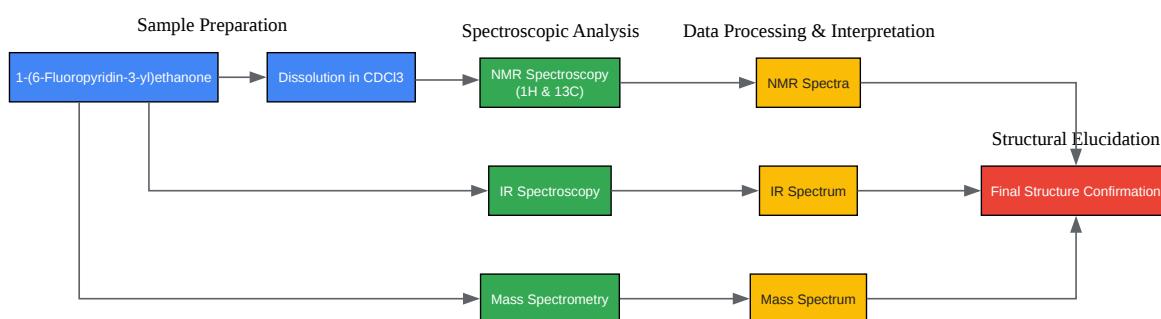
## Mass Spectrometry (MS)

Mass spectral analysis was performed on a mass spectrometer using electron ionization (EI). A small amount of the sample was introduced into the ion source via a direct insertion probe. The key instrument parameters were:

- Ionization Energy: 70 eV
- Source Temperature: 200°C
- Mass Range: 50-500 amu

## Visualizations

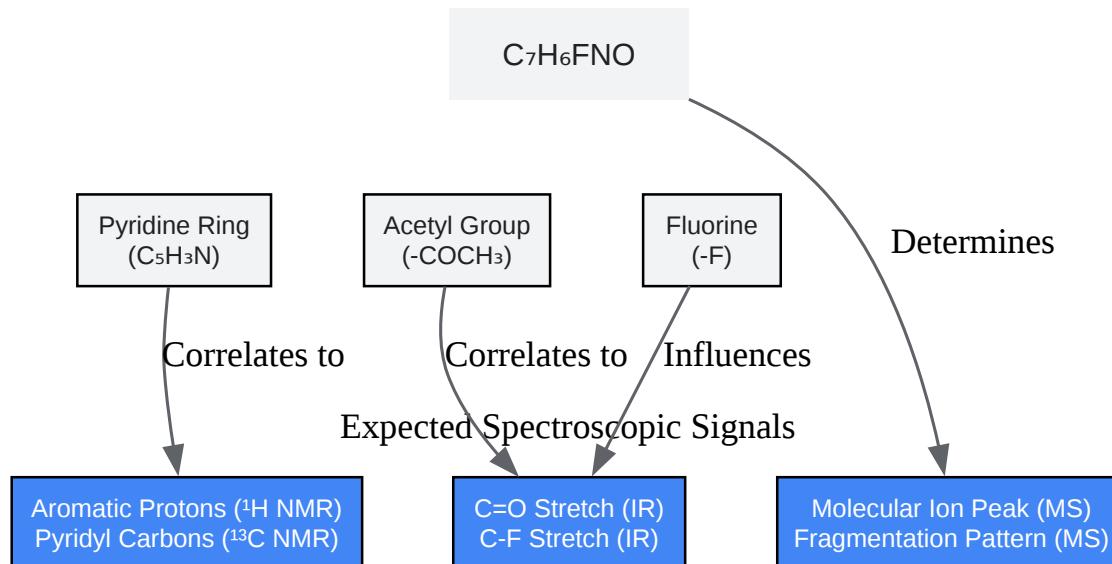
The following diagrams illustrate the workflow of the spectroscopic analysis and the structural relationships of **1-(6-Fluoropyridin-3-yl)ethanone**.



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Caption: General workflow for the spectroscopic analysis of an organic compound.

### 1-(6-Fluoropyridin-3-yl)ethanone Structure

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Caption: Key structural features and their expected spectroscopic correlations.

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